molecular formula C9H13ClN2O B1532181 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride CAS No. 159239-64-2

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride

Cat. No. B1532181
M. Wt: 200.66 g/mol
InChI Key: XPEBDNUCZSZOCP-UHFFFAOYSA-N
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Description

The compound “3-(4-Hydroxy-phenyl)-propionamidine hydrochloride” is a derivative of propionamidine, which is a type of amine. It has a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds) attached at the 3rd carbon, and this phenyl group has a hydroxy (-OH) group at the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propionamidine backbone with a 4-hydroxyphenyl group attached at the 3rd carbon. The presence of the hydroxy group on the phenyl ring could potentially allow for hydrogen bonding and might influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The amine group could potentially participate in acid-base reactions, and the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the hydroxy group could make the compound more polar and could influence its solubility in different solvents .

Scientific Research Applications

  • 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H)

    • Field : Biochemistry and Biotechnology .
    • Application : 4HPA3H is a monooxygenase involved in the biosynthesis of phenolic derivatives . It specifically hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols .
    • Methods : The enzyme is used in the de novo synthesis of valuable natural products . It offers a viable alternative for the o-hydroxylation of plant polyphenols .
    • Results : The use of 4HPA3H has been shown to address the significant challenge in engineering specific microbial strains with P450s .
  • Synthesis of Imidazoles

    • Field : Organic Chemistry .
    • Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • Methods : The review focuses on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
    • Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. If the compound is found to have biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

3-(4-hydroxyphenyl)propanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-9(11)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEBDNUCZSZOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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